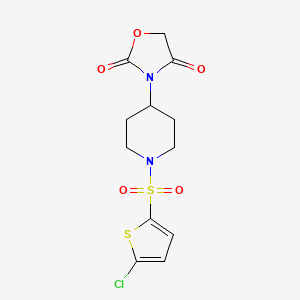
Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound. It features multiple functional groups, including ester, amide, and thiadiazole rings, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from commercially available chemicals. The process usually includes steps like:
Formation of the 1,2,3-Thiadiazole Ring: : This can be achieved by cyclization of appropriate thiosemicarbazide derivatives.
Amidation Reaction: : Involving the conversion of the carboxyl group to an amide with an amine.
Esterification: : The carboxylic acid functional group can be converted to an ester using ethanol and appropriate catalysts.
Thiolation and Acylation: : Incorporating the thiadiazole ring structure with the rest of the molecule.
Industrial Production Methods
Industrial production of this compound would likely optimize these steps through high-yield reaction conditions and cost-effective reagents. The use of continuous flow chemistry might be considered to ensure a scalable and efficient process.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound might be subject to oxidative cleavage due to its multiple sulfur atoms.
Reduction: : The amide and ester groups can undergo reduction to produce amines and alcohols, respectively.
Substitution: : Nucleophilic substitution reactions can modify the aromatic ring or the thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Nucleophiles: : Halides, amines, alcohols
Major Products Formed
The products formed from these reactions depend largely on the conditions and reagents used. Examples include substituted benzoate derivatives, reduced thiadiazole compounds, and various oxidation products.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure makes it a subject of study for developing new synthetic pathways and reaction mechanisms. Researchers might investigate its behavior under different chemical environments.
Biology
This compound could be studied for its potential biological activities due to its thiadiazole rings, which are known to exhibit antimicrobial and anti-inflammatory properties.
Medicine
In pharmacology, analogs of this compound might be explored for developing new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, such compounds can serve as intermediates in the synthesis of more complex molecules, potentially contributing to the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism by which Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects could involve several pathways:
Molecular Targets: : The thiadiazole rings might interact with enzymes or receptors, altering their activity.
Pathways Involved: : The compound could inhibit or activate biochemical pathways related to its structure, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-((5-(1,3,4-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Ethyl 2-(2-((5-(4-methyl-1,3,4-thiadiazole-5-carboxamido)-1,2,3-thiadiazol-2-yl)thio)acetamido)benzoate
These similar compounds share the core structure but differ in the substitution patterns on the thiadiazole rings or the benzoate moiety.
Uniqueness
Ethyl 2-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to the specific arrangement of its functional groups, which may contribute to unique chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S3/c1-3-27-15(26)10-6-4-5-7-11(10)18-12(24)8-28-17-22-21-16(29-17)19-14(25)13-9(2)20-23-30-13/h4-7H,3,8H2,1-2H3,(H,18,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIPBWPPFZEWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide](/img/structure/B2709870.png)


![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)
![5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2709878.png)
![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2709885.png)
![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)
